

Comparative Analysis of ALG-097558 Cross-Reactivity with Other Viral Proteases

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Compound of Interest

Compound Name: ALG-097558

Cat. No.: B15568079

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SOUTH SAN FRANCISCO, Calif. – December 7, 2025 – Aligos Therapeutics' **ALG-097558**, a potent, orally bioavailable pan-coronavirus 3CL protease inhibitor, demonstrates a highly selective activity profile with minimal cross-reactivity against other key viral and human proteases. This comparison guide provides an objective analysis of **ALG-097558**'s performance against other viral proteases, supported by available preclinical data.

ALG-097558 is engineered for potent and selective inhibition of the 3-chymotrypsin-like (3CL) protease, an enzyme essential for coronavirus replication. Its primary therapeutic value lies in its broad activity against a wide spectrum of coronaviruses. To ensure a favorable safety profile and to minimize off-target effects, a thorough evaluation of its cross-reactivity with other viral and host-cell proteases is critical.

Executive Summary of Cross-Reactivity Data

Preclinical evaluations of **ALG-097558** have focused on its activity against its target class of coronavirus 3CL proteases and its inactivity against other unrelated proteases. The available data indicates a high degree of selectivity for its intended target.

Protease Target	Virus Family	IC50 (nM)	Cross-Reactivity Outcome
SARS-CoV-2 3CLpro (Wuhan Strain)	Coronaviridae	0.22[1]	Primary Target
SARS-CoV-2 Omicron 3CLpro	Coronaviridae	Potent Inhibition (IC50 not specified)[1]	Primary Target
MERS-CoV 3CLpro	Coronaviridae	Strong Inhibition (IC50 not specified)[1]	Primary Target
Human α -CoV NL63 3CLpro	Coronaviridae	Strong Inhibition (IC50 not specified)[1]	Primary Target
Human α -CoV 229E 3CLpro	Coronaviridae	Strong Inhibition (IC50 not specified)[1]	Primary Target
Human β -CoV HKU-1 3CLpro	Coronaviridae	Strong Inhibition (IC50 not specified)[1]	Primary Target
Human Rhinovirus Protease	Picornaviridae	No off-target activity observed[2][3]	No Significant Cross-Reactivity
Human Cathepsin L	Papain-like Peptidase	No off-target activity observed[2][3]	No Significant Cross-Reactivity
HIV Protease	Retroviridae	Data not publicly available	Inconclusive
HCV Protease	Flaviviridae	Data not publicly available	Inconclusive
Influenza Protease	Orthomyxoviridae	Data not publicly available	Inconclusive

In-Depth Analysis of Cross-Reactivity

The high potency of **ALG-097558** against a range of coronavirus 3CL proteases underscores its potential as a pan-coronavirus therapeutic agent. The 3CL protease is a highly conserved enzyme among coronaviruses, making it an attractive target for broad-spectrum inhibitors.

Crucially, preclinical studies have demonstrated a lack of off-target activity against human cathepsin L and the human rhinovirus protease.[2][3] Human cathepsin L is a lysosomal cysteine protease involved in various physiological processes, and its inhibition could lead to unwanted side effects. The absence of activity against the human rhinovirus protease, a member of the picornavirus family, suggests a high degree of selectivity for the coronavirus 3CL protease and a low likelihood of impacting other common viral infections.

While specific quantitative data on the cross-reactivity of **ALG-097558** with proteases from other major viral families such as HIV, HCV, and influenza are not publicly available at this time, the existing data points towards a favorable selectivity profile. The structural differences between the 3CL protease of coronaviruses and the proteases of other viral families likely contribute to this specificity.

Experimental Methodologies

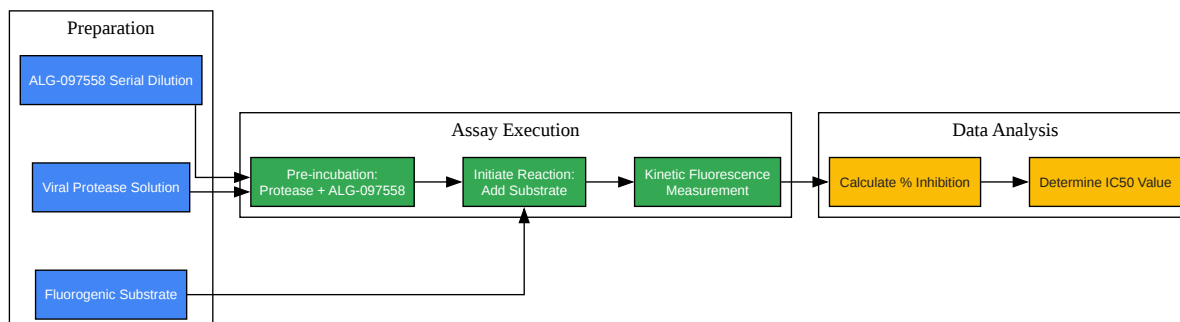
The assessment of protease inhibition is critical for determining the potency and selectivity of antiviral candidates. A commonly employed method is the in vitro enzymatic assay using a fluorogenic substrate.

General Protocol for 3CL Protease Inhibition Assay (FRET-based):

- Reagents and Materials:
 - Recombinant 3CL protease of the respective virus.
 - A specific fluorogenic peptide substrate for the 3CL protease, often containing a Förster Resonance Energy Transfer (FRET) pair (e.g., Edans/Dabcyl).
 - Assay buffer (e.g., 20 mM HEPES, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP).
 - **ALG-097558** or other test compounds serially diluted in DMSO.
 - 384-well assay plates.
 - A fluorescence plate reader.

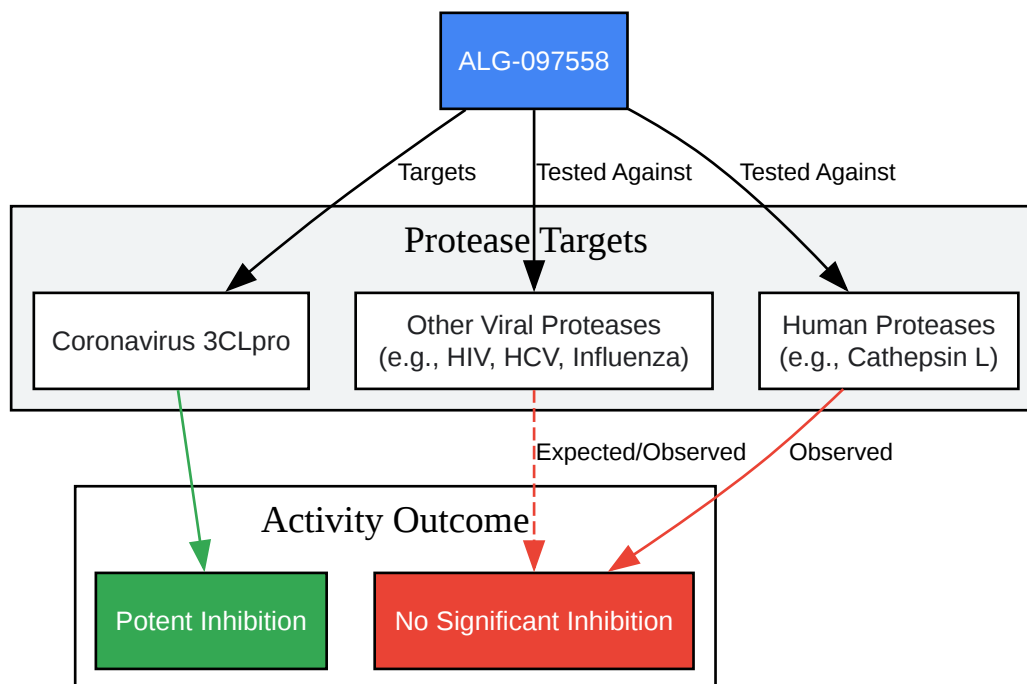
- Assay Procedure:
 - A solution of the 3CL protease is pre-incubated with varying concentrations of the test compound (e.g., **ALG-097558**) in the assay buffer for a defined period at room temperature to allow for inhibitor binding.
 - The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
 - The fluorescence intensity is monitored kinetically over time using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.
 - The rate of substrate cleavage is determined from the linear phase of the reaction progress curves.
- Data Analysis:
 - The percent inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
 - The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the concentration-response data to a four-parameter logistic equation.

Visualizing the Experimental Workflow and Cross-Reactivity Logic



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Caption: Workflow for in vitro protease inhibition assay.



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Caption: Logical relationship of **ALG-097558**'s cross-reactivity.

Conclusion

The available data strongly suggests that **ALG-097558** is a highly selective inhibitor of the coronavirus 3CL protease. Its lack of activity against human cathepsin L and human rhinovirus protease provides initial evidence for a favorable safety profile and a low risk of off-target effects. Further studies detailing the cross-reactivity against a broader panel of viral proteases will provide a more comprehensive understanding of its selectivity. This high degree of selectivity, combined with its potent pan-coronavirus activity, positions **ALG-097558** as a promising candidate for the treatment of current and future coronavirus infections.

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